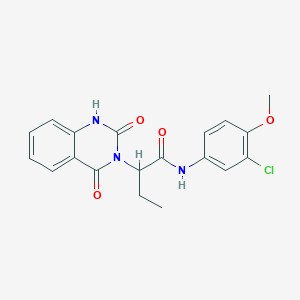
N-(3-chloro-4-methoxyphenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Description
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a chloro-methoxyphenyl group, and a dihydro-dioxo moiety. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Properties
CAS No. |
879566-78-6 |
|---|---|
Molecular Formula |
C19H18ClN3O4 |
Molecular Weight |
387.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O4/c1-3-15(17(24)21-11-8-9-16(27-2)13(20)10-11)23-18(25)12-6-4-5-7-14(12)22-19(23)26/h4-10,15H,3H2,1-2H3,(H,21,24)(H,22,26) |
InChI Key |
AWRCHDCQFCISQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with ethyl chloroacetate, followed by cyclization to form the quinazoline ring. The introduction of the chloro-methoxyphenyl group is achieved through a nucleophilic substitution reaction using 3-chloro-4-methoxyaniline. The final steps involve the incorporation of the dihydro-dioxo moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce fully reduced quinazoline compounds.
Scientific Research Applications
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
Uniqueness
3(2H)-Quinazolineacetamide, N-(3-chloro-4-methoxyphenyl)-alpha-ethyl-1,4-dihydro-2,4-dioxo- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its quinazoline core is particularly significant for its potential biological activity.
This compound’s versatility and potential make it a valuable subject for ongoing research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


